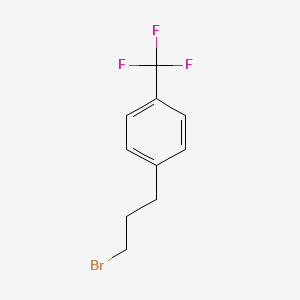

1-(3-Bromopropyl)-4-(trifluoromethyl)benzene

Descripción general

Descripción

“1-(3-Bromopropyl)-4-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C10H10BrF3 . It appears as a clear, colorless oil . This compound is a key intermediate in the synthesis of Cinacalcet Hydrochloride , which is used in clinical trials for secondary hyperparathyroidism .

Molecular Structure Analysis

The molecular weight of “1-(3-Bromopropyl)-4-(trifluoromethyl)benzene” is 267.09 . The exact structure would require more detailed information or analysis tools that I currently do not have access to.Physical And Chemical Properties Analysis

“1-(3-Bromopropyl)-4-(trifluoromethyl)benzene” is a clear, colorless oil . It has a molecular weight of 267.09 . More specific physical and chemical properties would require additional information or analysis tools that I currently do not have access to.Aplicaciones Científicas De Investigación

- Application : Cinacalcet Hydrochloride, the ®-enantiomer of Cinacalcet, is used in clinical trials for secondary hyperparathyroidism. It modulates calcium-sensing receptors and plays a role in managing parathyroid hormone levels .

- Application : 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene contributes to the synthesis of MraY natural inhibitors, which could serve as antibacterial agents .

- Application : The compound is used in preparing quinolinone derivatives, which exhibit potent and selective inhibition of MAO-B. These inhibitors may have therapeutic implications for conditions like Parkinson’s disease .

Synthesis of Cinacalcet Hydrochloride

Antibacterial Agents

Selective MAO-B Inhibitors

Mecanismo De Acción

Direcciones Futuras

The future directions of “1-(3-Bromopropyl)-4-(trifluoromethyl)benzene” could be related to its role as an intermediate in the synthesis of Cinacalcet Hydrochloride , which is used in clinical trials for secondary hyperparathyroidism . Further developments may depend on the outcomes of these trials and the demand for this medication.

Propiedades

IUPAC Name |

1-(3-bromopropyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3/c11-7-1-2-8-3-5-9(6-4-8)10(12,13)14/h3-6H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKFKVXKBMORNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCBr)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromopropyl)-4-(trifluoromethyl)benzene | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,2'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2682584.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]but-2-enamide](/img/structure/B2682588.png)

![(3aR,5r,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)

![N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2682594.png)

![Ethyl 2-(2-((6-acetyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate](/img/structure/B2682596.png)

![(Z)-3-(((4-chloro-2-methoxy-5-methylphenyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2682603.png)